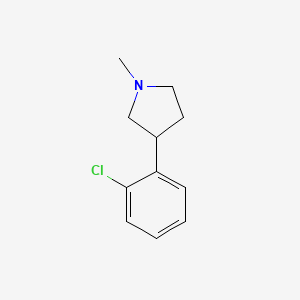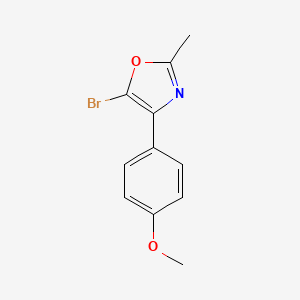
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole: is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 4-position, and a methyl group at the 2-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Here is a general synthetic route:
Starting Materials: The synthesis begins with the preparation of 4-(4-methoxyphenyl)-2-methyl-1,3-oxazole-5-carboxylic acid.
Bromination: The carboxylic acid is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or partially reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted oxazole derivatives.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of dehalogenated or partially reduced oxazole derivatives.
科学的研究の応用
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the methoxyphenyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-2-methyloxazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-methyloxazole: Lacks the methoxyphenyl group at the 4-position.
5-Bromo-4-phenyl-2-methyloxazole: Lacks the methoxy group on the phenyl ring.
Uniqueness
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole is unique due to the combination of the bromine atom, methoxyphenyl group, and methyl group on the oxazole ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
5-bromo-4-(4-methoxyphenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c1-7-13-10(11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
InChIキー |
KMPZXFINXIGDKF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)Br)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
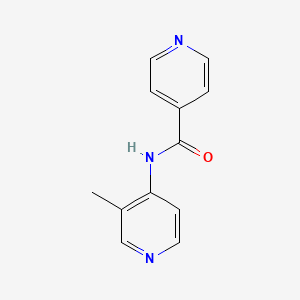
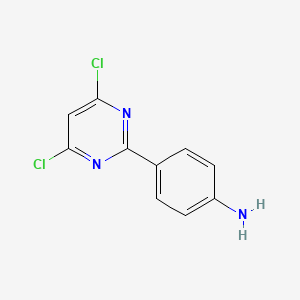
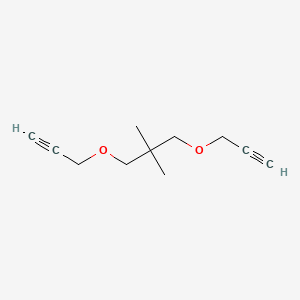
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
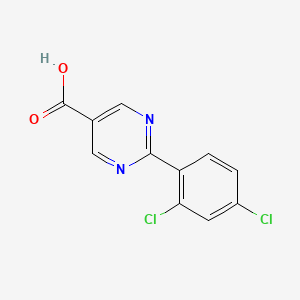
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
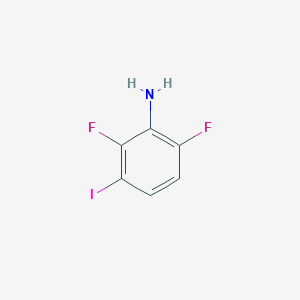
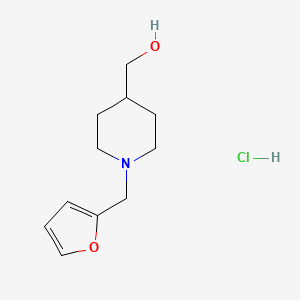
![(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)
